molecular formula C14H17F3O B2478786 [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS No. 2375258-75-4

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B2478786
CAS No.: 2375258-75-4
M. Wt: 258.284
InChI Key: WZVCUFHLJCBAGV-UHFFFAOYSA-N
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Description

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C14H17F3O and a molecular weight of 258.28 g/mol It is characterized by the presence of a cyclohexyl group and a trifluoromethyl group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol typically involves the reaction of 5-cyclohexyl-2-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-cyclohexyl-2-(trifluoromethyl)benzaldehyde or 5-cyclohexyl-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-cyclohexyl-2-(trifluoromethyl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [5-Cyclohexyl-2-(trifluoromethyl)benzaldehyde]
  • [5-Cyclohexyl-2-(trifluoromethyl)benzoic acid]
  • [5-Cyclohexyl-2-(trifluoromethyl)phenylmethane]

Uniqueness

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a cyclohexyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h6-8,10,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVCUFHLJCBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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